molecular formula C6H10Cl2N4 B6354344 4-Pyridinecarboximidic acid, hydrazide dihydrochloride CAS No. 1173516-15-8

4-Pyridinecarboximidic acid, hydrazide dihydrochloride

Cat. No. B6354344
CAS RN: 1173516-15-8
M. Wt: 209.07 g/mol
InChI Key: WTSQRXIHEAFPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinecarboximidic acid, hydrazide dihydrochloride (4-PCAHD) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a hydrazide compound which is derived from 4-pyridinecarboximidic acid, and is used in the synthesis of new compounds and in the study of the mechanism of action of drugs. 4-PCAHD has several advantages over other hydrazide compounds, including its stability and its ability to react with a wide variety of substrates.

Mechanism of Action

4-Pyridinecarboximidic acid, hydrazide dihydrochloride is an organic compound that is able to react with a wide variety of substrates. It can react with amino acids to form peptides, and it can also react with other organic molecules to form peptidomimetics. 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is also able to react with nucleophiles, such as thiols, to form covalent bonds. In addition, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride can form hydrogen bonds with hydrophobic molecules. These interactions are important for the study of the mechanism of action of drugs, as they can be used to study the interactions between drugs and their target molecules.
Biochemical and Physiological Effects
4-Pyridinecarboximidic acid, hydrazide dihydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In addition, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride has been shown to interact with receptors, such as G-protein coupled receptors, and to modulate the activity of these receptors. Furthermore, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride has been shown to modulate the activity of transcription factors, and to influence the expression of genes.

Advantages and Limitations for Lab Experiments

The use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in laboratory experiments has several advantages. It is a relatively stable compound, and it is able to react with a wide variety of substrates. In addition, it can be used to study the mechanism of action of drugs, and to study the interaction between drugs and their target molecules. However, there are also some limitations to the use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in laboratory experiments. For example, it is not very soluble in water, and it has a tendency to form aggregates.

Future Directions

There are several potential future directions for the use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in scientific research. For example, it could be used in the development of new drugs or drug delivery systems. In addition, it could be used in the study of enzyme kinetics and the development of new inhibitors. Furthermore, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride could be used in the study of the mechanism of action of proteins, and in the development of new therapeutic agents. Finally, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride could be used in the study of the biochemical and physiological effects of drugs, and in the development of new therapeutic strategies.

Synthesis Methods

4-Pyridinecarboximidic acid, hydrazide dihydrochloride can be synthesized in a few different ways. The most common method is the reaction of 4-pyridinecarboxylic acid with hydrazine hydrate in the presence of a catalytic amount of sodium hydroxide. This reaction produces 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in the form of a white solid. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within an hour. Another method of synthesizing 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is the reaction of 4-pyridinecarboxylic acid with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid. This method is typically slower than the sodium hydroxide-catalyzed reaction, but it produces a higher yield of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride.

Scientific Research Applications

4-Pyridinecarboximidic acid, hydrazide dihydrochloride is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of new compounds, such as peptides, peptidomimetics, and other biologically active molecules. It is also used in the study of the mechanism of action of drugs, as it can be used to study the interaction between drugs and their target molecules. 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is also used in the study of enzyme kinetics, as it can be used to study the effects of inhibitors on the activity of enzymes.

properties

IUPAC Name

N'-aminopyridine-4-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-6(10-8)5-1-3-9-4-2-5;;/h1-4H,8H2,(H2,7,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQRXIHEAFPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N\N)/N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboximidic acid, hydrazide dihydrochloride

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